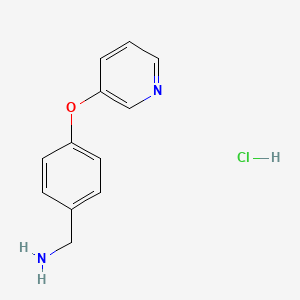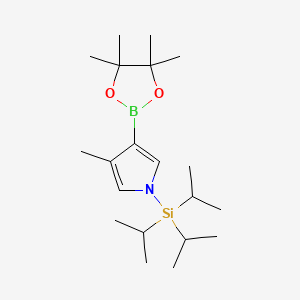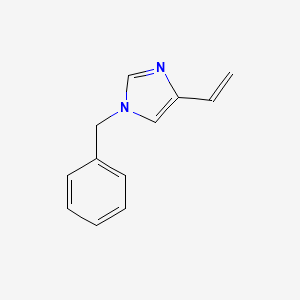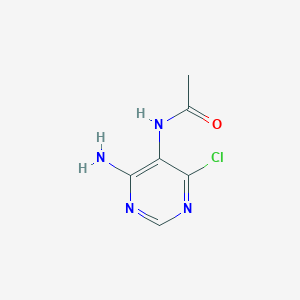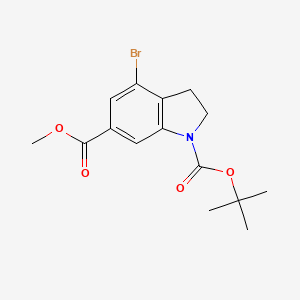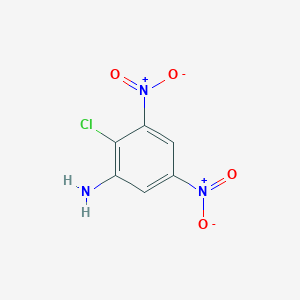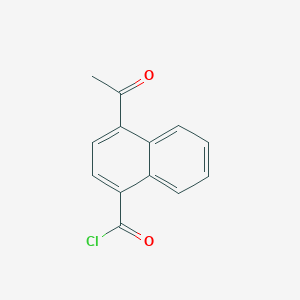
4-Acetyl-1-naphthalenecarbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-1-naphthalenecarbonyl chloride is an organic compound with the molecular formula C13H9ClO2 and a molecular weight of 232.66 g/mol . It is a derivative of naphthalene, which is a class of arenes consisting of two ortho-fused benzene rings . This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Acetyl-1-naphthalenecarbonyl chloride can be synthesized through the acylation of 4-acetyl-1-naphthoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically involves refluxing the acid with the chlorinating agent in the presence of a tertiary amine base, such as pyridine, to facilitate the formation of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-1-naphthalenecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Acylation Reactions: It can be used in Friedel-Crafts acylation reactions to introduce the acyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is conducted under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as amides, esters, and thioesters.
Friedel-Crafts Acylation: The major product is the acylated aromatic compound, such as acetophenone derivatives.
Applications De Recherche Scientifique
4-Acetyl-1-naphthalenecarbonyl chloride has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Acetyl-1-naphthalenecarbonyl chloride involves its reactivity as an acylating agent. In Friedel-Crafts acylation, the compound reacts with aromatic rings to form acylated products through the formation of a carbocation intermediate . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Acetyl-1-naphthalenecarbonyl chloride can be compared with other acyl chlorides and naphthalene derivatives:
Similar Compounds: 1-Naphthalenecarbonyl chloride, 4-acetyl-; 4-Acetyl-1-naphthoic acid.
Propriétés
Numéro CAS |
1125812-51-2 |
|---|---|
Formule moléculaire |
C13H9ClO2 |
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
4-acetylnaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C13H9ClO2/c1-8(15)9-6-7-12(13(14)16)11-5-3-2-4-10(9)11/h2-7H,1H3 |
Clé InChI |
RUSYZIQWVKPSEY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


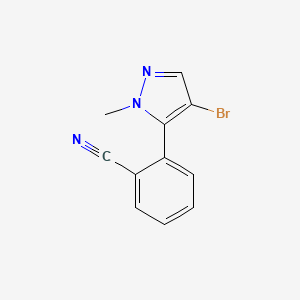


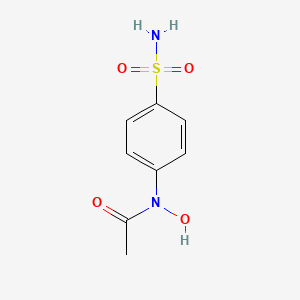
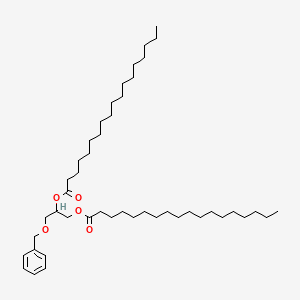

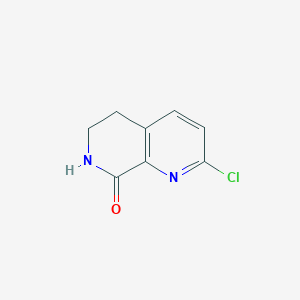
![2-[(2-Bromophenanthridin-6-yl)amino]ethanol](/img/structure/B13986038.png)
